molecular formula C23H24N2O3S B11651140 ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11651140
M. Wt: 408.5 g/mol
InChI Key: ZNSMHRBPDRACOL-NSMWAFFQSA-N
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Description

ETHYL (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, dimethylamino, and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-methylaniline in the presence of a catalyst, followed by cyclization with ethyl acetoacetate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

ETHYL (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

ETHYL (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C23H24N2O3S/c1-5-28-23(27)20-21(26)19(14-16-8-12-18(13-9-16)25(3)4)29-22(20)24-17-10-6-15(2)7-11-17/h6-14,26H,5H2,1-4H3/b19-14-,24-22?

InChI Key

ZNSMHRBPDRACOL-NSMWAFFQSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=NC3=CC=C(C=C3)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)C)O

Origin of Product

United States

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